3-(4-Bromo-3-fluorophenoxy)propanenitrile
Description
Nomenclature and Structural Identification of 3-(4-Bromo-3-fluorophenoxy)propanenitrile
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , derived through the following conventions:
- The parent chain is identified as propanenitrile (a three-carbon chain terminating in a nitrile group).
- The substituent attached to the oxygen atom is a 4-bromo-3-fluorophenyl group, indicating a benzene ring with bromine at position 4 and fluorine at position 3.
The CAS Registry Number for this compound is 1443349-80-1 , a unique identifier assigned by the Chemical Abstracts Service to ensure unambiguous chemical tracking. This identifier is critical for regulatory compliance and literature searches.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₉H₇BrFNO , with a molecular weight of 244.06 g/mol . The structure (Figure 1) consists of:
- A propanenitrile backbone (CH₂-CH₂-C≡N).
- A phenoxy group substituted with bromine (Br) at the para position and fluorine (F) at the meta position.
Stereochemical Analysis
The compound lacks chiral centers or geometric isomerism due to:
- Absence of tetrahedral carbon atoms with four distinct substituents.
- A planar phenoxy group that prevents stereoisomerism.
The SMILES notation (N#CCCOC1=CC=C(Br)C(F)=C1) confirms the linear connectivity and substitution pattern.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrFNO |
| Molecular Weight (g/mol) | 244.06 |
| SMILES | N#CCCOC1=CC=C(Br)C(F)=C1 |
| CAS Registry Number | 1443349-80-1 |
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJCLALVDTCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Selection
Bases play a critical role in deprotonating the phenol to generate the phenolate nucleophile. Suitable bases reported include:
- Inorganic bases: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), sodium hydroxide (NaOH), potassium hydroxide (KOH).
- Organic bases: Triethylamine, N,N-dimethylaminopyridine (DMAP), and other amine bases.
Among these, potassium carbonate is commonly preferred for its moderate basicity and compatibility with organic solvents.
Solvent Choice
The reaction is typically performed in polar aprotic solvents or solvent mixtures that dissolve both reactants and base effectively. Common solvents include:
- N,N-Dimethylformamide (DMF)
- N-Methyl-2-pyrrolidone (NMP)
- Acetonitrile
- Dimethyl sulfoxide (DMSO)
- Mixtures with water or alcohols for workup
DMF is frequently used due to its high polarity and ability to stabilize ionic intermediates.
Temperature and Time
- Reaction temperatures range from ambient (~25°C) to reflux conditions (80–150°C), depending on solvent boiling points.
- Typical reaction times range from several hours (6–12 h) to overnight to ensure complete conversion.
Representative Preparation Procedure
Based on patent literature and related synthetic protocols:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-3-fluorophenol, potassium carbonate, DMF | Mix phenol and base in DMF, stir at room temperature to generate phenolate |
| 2 | Add 3-chloropropanenitrile dropwise | Alkylating agent added slowly to control reaction exotherm |
| 3 | Heat mixture to 80–100°C | Maintain temperature for 8–12 hours to complete alkylation |
| 4 | Quench reaction with water | Precipitate product or extract into organic solvent |
| 5 | Purify by recrystallization or chromatography | Obtain pure this compound |
Mechanistic Insights
The reaction proceeds via an SN2 nucleophilic substitution:
- The phenol is deprotonated by the base to form the phenolate ion.
- The phenolate attacks the electrophilic carbon in 3-halopropanenitrile, displacing the halide.
- The nitrile group remains intact, providing a handle for further functionalization.
Steric and electronic effects from the bromine and fluorine substituents on the aromatic ring influence the nucleophilicity of the phenolate and the reaction rate.
Data Table: Summary of Preparation Conditions
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Phenol substrate | 4-Bromo-3-fluorophenol | Purity >98% preferred |
| Alkylating agent | 3-Chloropropanenitrile or 3-bromopropanenitrile | Halide leaving group affects rate |
| Base | K2CO3 (1.1–1.5 eq) | Mild inorganic base preferred |
| Solvent | DMF, NMP, or DMSO | Polar aprotic solvents |
| Temperature | 80–100°C | Reflux conditions |
| Reaction time | 8–12 hours | Monitored by TLC or HPLC |
| Workup | Water quench, extraction, recrystallization | Purification step |
| Yield | 70–90% | Depends on scale and conditions |
Research Findings and Optimization
- Base strength and quantity: Excess base ensures complete phenol deprotonation but may promote side reactions; stoichiometric control is essential.
- Solvent effects: DMF and NMP provide high yields due to good solvation of ionic species; however, removal of high-boiling solvents requires careful workup.
- Temperature: Elevated temperatures increase reaction rate but may cause decomposition; controlled heating is optimal.
- Halide leaving group: Bromide is a better leaving group than chloride, potentially improving reaction efficiency.
- Purity: High purity of starting materials and controlled reaction parameters yield product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(4-Bromo-3-fluorophenoxy)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share the propanenitrile backbone but differ in substituents and functional groups:
Key Differences and Implications
Electronic and Steric Effects
Target Compound :
- Bromine (electron-withdrawing) and fluorine (moderately electron-withdrawing) on the phenyl ring create a polarized aromatic system, enhancing electrophilic substitution reactivity.
- Ether linkage provides moderate stability compared to sulfonyl or hydroxy groups.
(R)-3-(4'-Bromophenyl)-3-hydroxypropanenitrile :
- 3-[(2-Fluorophenyl)sulfonyl]propanenitrile: Sulfonyl group (-SO₂-) is strongly electron-withdrawing, making the compound more reactive in nucleophilic substitutions.
Availability and Commercial Viability
- Hydroxy and Sulfonyl Analogs: No discontinuation noted in provided data, implying broader accessibility.
Research Findings and Trends
- Synthetic Utility : The target compound’s bromine and fluorine substituents are advantageous in halogen-bonding interactions, critical for molecular recognition in drug design.
- Stability : Ether-linked compounds generally exhibit higher thermal stability than sulfonyl or hydroxy analogs, favoring industrial-scale applications.
- Biological Activity : Fluorine and bromine synergistically enhance lipophilicity, improving membrane permeability in bioactive molecules.
Biological Activity
3-(4-Bromo-3-fluorophenoxy)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features, including the presence of a bromine and fluorine atom, suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a phenoxy group substituted with bromine and fluorine atoms, which can enhance its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways. The compound may act as an inhibitor of enzymes or receptors involved in critical cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the precise pathways involved.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicology of this compound. Understanding how this compound behaves in vivo will be crucial for assessing its viability as a therapeutic agent.
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its safety profile. Studies have reported mild toxicity at higher concentrations, necessitating further investigation into dosage optimization.
Q & A
Basic: What synthetic routes are most effective for preparing 3-(4-Bromo-3-fluorophenoxy)propanenitrile, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A common approach involves reacting 4-bromo-3-fluorophenol with acrylonitrile derivatives (e.g., 3-bromopropanenitrile) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) at 60–80°C . Optimization includes:
- Yield Improvement : Use catalytic phase-transfer agents (e.g., TBAB) to enhance phenoxide ion reactivity.
- Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
- Monitoring : Track reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm intermediates via FT-IR (C≡N stretch at ~2240 cm⁻¹) .
Basic: Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to Br/F coupling) and the nitrile-adjacent CH₂ group (δ ~4.3–4.5 ppm, triplet).
- ¹³C NMR : Identify the nitrile carbon (δ ~115–120 ppm) and aromatic carbons (δ 110–160 ppm with splitting from Br/F).
- ¹⁹F NMR : Single resonance near δ -110 to -120 ppm, indicating meta-fluorine substitution .
- Mass Spectrometry : Expect [M+H]⁺ at m/z 268 (C₉H₆BrFNO⁺) with fragmentation peaks at m/z 187 (loss of C₃H₃N) .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and guide functionalization strategies?
Methodological Answer:
- DFT Workflow :
- Optimize geometry using B3LYP/6-311G(d,p) to calculate bond angles/lengths (e.g., C≡N bond ~1.16 Å).
- Analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to assess reactivity toward electrophiles/nucleophiles.
- Simulate IR/Raman spectra to cross-validate experimental data (e.g., nitrile stretching frequency) .
- Applications : Predict regioselectivity for further functionalization (e.g., nitrile hydrolysis to amide/carboxylic acid) .
Advanced: How to resolve contradictory data in aromatic coupling patterns observed in NMR spectra?
Methodological Answer:
Contradictions often arise from:
- Dynamic Effects : Rotameric equilibria in the propanenitrile side chain causing signal splitting. Use variable-temperature NMR (VT-NMR) to freeze conformers.
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may induce shifts; compare data in CDCl₃ vs. DMSO-d₆.
- Coupling with Fluorine : ¹H-¹⁹F coupling (e.g., ³J ~8–12 Hz) complicates splitting patterns. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Basic: What are the stability considerations for storing this compound, and how can degradation be mitigated?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group.
- Degradation Signs : Monitor via HPLC-UV (λ = 254 nm) for peaks corresponding to hydrolysis products (e.g., propionic acid derivatives).
- Stabilizers : Add molecular sieves (3Å) to absorb moisture or 0.1% BHT to inhibit radical degradation .
Advanced: What strategies can validate the compound’s utility as a building block in medicinal chemistry (e.g., kinase inhibitors)?
Methodological Answer:
- Functionalization : React the nitrile group with hydroxylamine to form amidoximes, which can chelate metal ions in enzyme active sites .
- Biological Screening :
- Perform kinase inhibition assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ kits.
- Compare IC₅₀ values with analogs lacking the bromo-fluoro substituent to assess SAR .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets), prioritizing poses with halogen bonding (Br/F) .
Basic: How to troubleshoot low yields in the final step of synthesis?
Methodological Answer:
- Side Reactions : Competing elimination (forming acrylonitrile byproducts) can occur under strong bases. Switch to milder bases (e.g., Cs₂CO₃) or lower temperatures.
- Purification Losses : Replace silica gel chromatography with preparative HPLC (C18 column, MeCN/H₂O mobile phase) for higher recovery .
Advanced: What role do the bromine and fluorine substituents play in directing further synthetic modifications?
Methodological Answer:
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
